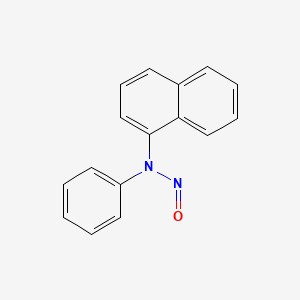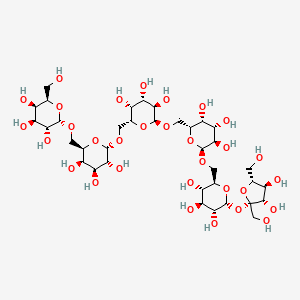
N-naphthalen-1-yl-N-phenylnitrous amide
描述
N-naphthalen-1-yl-N-phenylnitrous amide is an organic compound with the molecular formula C₁₆H₁₂N₂O It is known for its unique structure, which includes both naphthalene and phenyl groups connected through a nitrous amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-N-phenylnitrous amide typically involves the reaction of naphthalen-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving naphthalen-1-amine in a suitable solvent such as dichloromethane.
- Adding phenyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
N-naphthalen-1-yl-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrous amide group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: N-naphthalen-1-yl-N-phenylamine.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学研究应用
Medicinal Chemistry
N-naphthalen-1-yl-N-phenylnitrous amide is primarily studied for its potential mutagenic properties. Research has indicated that nitrosamines, including this compound, can exhibit carcinogenic effects due to their ability to form DNA adducts. The Ames test, a widely used method for screening mutagenicity, has been employed to evaluate the mutagenic potential of various nitrosamines, including this compound. Studies have shown that this compound can induce mutations in bacterial strains, highlighting its relevance in toxicology and cancer research .
Case Study: Ames Test Results
| Compound | Mutagenicity (Ames Test) | Reference |
|---|---|---|
| This compound | Positive | |
| Nitrosodimethylamine (NDMA) | Positive | FDA Reports |
| N-Nitroso-N-methyl-4-aminobutyric Acid | Positive | FDA Reports |
Environmental Science
In environmental studies, this compound has been investigated for its degradation pathways in fungal metabolism. Fungi such as Cunninghamella elegans have shown the capability to biotransform nitrosamines into less toxic metabolites. This biotransformation is critical for understanding how pollutants are metabolized in the environment and can inform remediation strategies for contaminated sites .
Biodegradation Pathways
| Fungal Species | Substrate Metabolized | Metabolites Produced |
|---|---|---|
| Cunninghamella elegans | This compound | Hydroxylated derivatives |
| Aspergillus niger | Various nitrosamines | Non-toxic metabolites |
Materials Science
This compound is also explored in the development of photosensitive materials. Its ability to undergo photochemical reactions makes it suitable for applications in negative-type photosensitive resin compositions used in lithography and microfabrication processes. The compound's chemical structure allows it to participate in imidization reactions that enhance the thermal stability and chemical resistance of resin layers .
Properties of Photosensitive Resins
| Property | Value |
|---|---|
| Imidization Rate | High |
| Chemical Resistance | Excellent |
| Application | Microfabrication |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, typically starting from aniline derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for confirming the identity and purity of synthesized compounds .
Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Formation of Nitrosamine | Aniline derivatives + Nitrous acid | Acidic conditions |
| Purification | Silica gel chromatography | Solvent gradient |
作用机制
The mechanism of action of N-naphthalen-1-yl-N-phenylnitrous amide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-phenyl-1-naphthylamine
- N-(p-Tolyl)naphthalen-1-amine
- Ammonium 8-(phenylamino)naphthalene-1-sulfonate
Uniqueness
N-naphthalen-1-yl-N-phenylnitrous amide is unique due to its combination of naphthalene and phenyl groups linked through a nitrous amide bond. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
生物活性
N-naphthalen-1-yl-N-phenylnitrous amide, also known as N-nitroso-N-phenyl-1-naphthylamine, is a compound of significant interest due to its biological activity, particularly concerning its mutagenic and carcinogenic properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of 252.28 g/mol. It is classified as a nitrosamine, which are known for their potent genotoxic effects.
- Mutagenicity : this compound exhibits mutagenic properties, as demonstrated in the Ames test, which evaluates the mutagenic potential of compounds using bacterial strains. Studies indicate that this compound can induce mutations in various bacterial strains, suggesting a risk for carcinogenicity in higher organisms .
- Biotransformation : The metabolism of nitrosamines often involves cytochrome P450 enzymes, which can convert these compounds into reactive intermediates that bind to DNA, leading to mutations. Research has shown that this compound undergoes metabolic activation via cytochrome P450 enzymes, resulting in the formation of electrophilic species that can interact with cellular macromolecules .
Toxicological Profile
The toxicological effects of this compound have been extensively studied. Key findings include:
- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies several nitrosamines as probable human carcinogens. The structural characteristics of this compound suggest similar risks .
- Genotoxicity : In vitro studies have demonstrated that this compound can cause DNA damage in mammalian cells, which is a critical factor in evaluating its carcinogenic potential .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Recent Advances
Recent research has focused on the environmental impact and biotransformation pathways of nitrosamines, including this compound. Studies have highlighted the role of fungi in degrading such compounds, offering insights into potential bioremediation strategies .
属性
IUPAC Name |
N-naphthalen-1-yl-N-phenylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFKVRLYIXPTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979591 | |
| Record name | N-Naphthalen-1-yl-N-phenylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-40-8 | |
| Record name | NSC46220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Naphthalen-1-yl-N-phenylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















